![molecular formula C22H26N4O2S B2371222 2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one CAS No. 2097868-82-9](/img/structure/B2371222.png)

2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

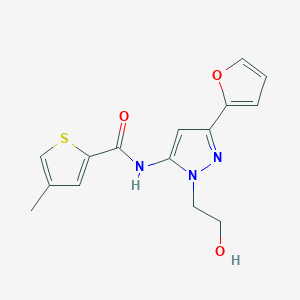

The synthesis of similar compounds has been reported in the literature. Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They have been synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, a piperidine ring, and a pyridazinone ring. The benzothiazole ring is a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen, and sulfur .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Scientific Research Applications

- The benzothiazole scaffold in this compound has demonstrated antitumor properties. Researchers have explored its potential as an anticancer agent, particularly against specific tumor types. Further investigations are ongoing to understand its mechanism of action and optimize its efficacy .

- Benzothiazole derivatives, including this compound, exhibit antimicrobial activity. They have been evaluated against bacterial and fungal pathogens. Notably, some derivatives have shown promising results against bacteria like Pseudomonas aeruginosa and Escherichia coli .

- Inflammation plays a crucial role in various diseases. Researchers have explored the anti-inflammatory potential of benzothiazole derivatives, including this compound. It may modulate inflammatory pathways and offer therapeutic benefits .

- Benzothiazole-based compounds have been investigated for their anticonvulsant properties. This compound’s structure suggests it could interact with neuronal receptors and influence seizure activity. Further studies are needed to validate its efficacy .

- Diabetes management remains a global health challenge. Some benzothiazole derivatives have shown promise as antidiabetic agents. Researchers are exploring their impact on glucose regulation, insulin sensitivity, and related pathways .

- Beyond the mentioned areas, this compound may have additional effects. Researchers have investigated its potential as an antioxidant, anti-HIV agent, and angiogenesis inhibitor .

Antitumor Activity

Antimicrobial Effects

Anti-Inflammatory Properties

Anticonvulsant Effects

Antidiabetic Potential

Other Pharmacological Activities

Mechanism of Action

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Similar compounds have shown a wide range of bioactivities, including anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial activities . Therefore, this compound could potentially be used in the development of new drugs and materials.

properties

IUPAC Name |

2-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl]-6-tert-butylpyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2S/c1-22(2,3)19-6-7-20(27)26(24-19)13-15-8-10-25(11-9-15)21(28)16-4-5-17-18(12-16)29-14-23-17/h4-7,12,14-15H,8-11,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJUFFRIHGNRHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride](/img/structure/B2371146.png)

![(E)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2371148.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2371155.png)

![7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2371159.png)

![9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2371161.png)